molecular formula C28H38N2O B14348965 N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide CAS No. 98062-00-1

N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide

Katalognummer: B14348965
CAS-Nummer: 98062-00-1
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: OOJFLKNARRFZKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide is a chemical compound that belongs to the class of amides It is derived from docosahexaenoic acid, a polyunsaturated omega-3 fatty acid, and pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide typically involves the reaction of docosahexaenoic acid with pyridine-3-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and membrane dynamics.

    Medicine: Investigated for its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of specialized coatings and materials.

Wirkmechanismus

The mechanism by which N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide exerts its effects involves its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes and receptors involved in inflammatory responses and neuronal function. The compound’s structure allows it to integrate into cell membranes, influencing membrane fluidity and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Docosahexaenoic acid (DHA): A precursor to N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide, known for its role in brain health and anti-inflammatory properties.

    Pyridine derivatives: Compounds like pyridine-3-methanol, which are used in the synthesis of various bioactive molecules.

Uniqueness

This compound is unique due to its combined structural features of DHA and pyridine, which confer both lipid-like and heterocyclic properties. This dual nature allows it to participate in diverse biochemical processes and makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

98062-00-1

Molekularformel

C28H38N2O

Molekulargewicht

418.6 g/mol

IUPAC-Name

N-(pyridin-3-ylmethyl)docosa-4,7,10,13,16,19-hexaenamide

InChI

InChI=1S/C28H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(31)30-26-27-22-21-24-29-25-27/h3-4,6-7,9-10,12-13,15-16,18-19,21-22,24-25H,2,5,8,11,14,17,20,23,26H2,1H3,(H,30,31)

InChI-Schlüssel

OOJFLKNARRFZKX-UHFFFAOYSA-N

Kanonische SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.